molecular formula C14H14N2O2 B1327998 2-[(4-Ethylphenyl)amino]nicotinic acid CAS No. 55285-32-0

2-[(4-Ethylphenyl)amino]nicotinic acid

Cat. No.: B1327998
CAS No.: 55285-32-0
M. Wt: 242.27 g/mol
InChI Key: IWDDQRJUPZROSB-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]nicotinic acid is an organic compound with the molecular formula C14H14N2O2 It is a derivative of nicotinic acid, where the amino group is substituted with a 4-ethylphenyl group

Scientific Research Applications

2-[(4-Ethylphenyl)amino]nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

The safety data sheet for a related compound, Methyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid typically involves the reaction of 4-ethylphenylamine with nicotinic acid or its derivatives. One common method is the nucleophilic substitution reaction where 4-ethylphenylamine reacts with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethylphenyl group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

    Reduction: Conversion to this compound with an amine group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms where the compound binds to a receptor, triggering a cascade of biochemical events leading to a physiological response.

Comparison with Similar Compounds

  • 2-[(4-Methylphenyl)amino]nicotinic acid
  • 2-[(4-Chlorophenyl)amino]nicotinic acid
  • 2-[(4-Methoxyphenyl)amino]nicotinic acid

Comparison: 2-[(4-Ethylphenyl)amino]nicotinic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, and methoxy analogs, the ethyl group provides different steric and electronic properties, potentially leading to distinct interactions with molecular targets and different pharmacokinetic profiles.

Properties

IUPAC Name

2-(4-ethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDQRJUPZROSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649737
Record name 2-(4-Ethylanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55285-32-0
Record name 2-(4-Ethylanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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